4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride
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Overview
Description
4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO2 and a molecular weight of 207.6 g/mol. This compound is known for its pharmaceutical applications, particularly in the treatment of epilepsy and neuropathic pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride typically involves the reaction of 4,4,4-trifluoro-2-butanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under mild conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid or trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various fluorinated compounds.
Biology: Studied for its effects on biological systems, particularly in the modulation of neurotransmitter activity.
Medicine: Utilized in the development of pharmaceuticals for the treatment of epilepsy and neuropathic pain.
Industry: Employed in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets in the nervous system. It modulates the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), by binding to GABA receptors and enhancing their inhibitory effects. This leads to a reduction in neuronal excitability and provides therapeutic effects in conditions like epilepsy and neuropathic pain.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butanoic acid hydrochloride: Similar in structure but lacks the trifluoromethyl group.
4-(Methylamino)butanoic acid hydrochloride: Similar but without the trifluoromethyl group.
Uniqueness
4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it more effective in its therapeutic applications.
Properties
CAS No. |
2551114-67-9 |
---|---|
Molecular Formula |
C5H9ClF3NO2 |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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